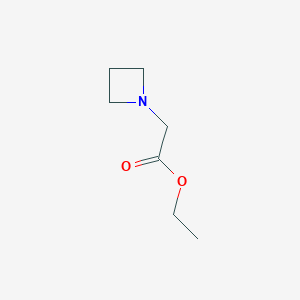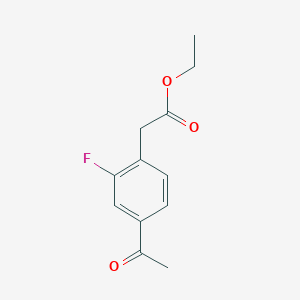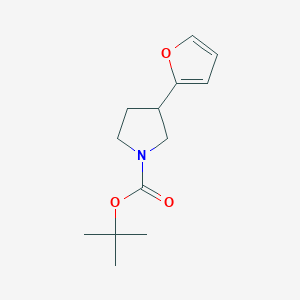
1-Boc-3-(furan-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(furan-2-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a furan ring at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Méthodes De Préparation
The synthesis of 1-Boc-3-(furan-2-yl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives.
Introduction of the Furan Ring: The furan ring is introduced at the 3-position of the pyrrolidine ring through a coupling reaction, such as the Suzuki-Miyaura coupling.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.
Analyse Des Réactions Chimiques
1-Boc-3-(furan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide (NBS) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Applications De Recherche Scientifique
1-Boc-3-(furan-2-yl)pyrrolidine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Boc-3-(furan-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity . The furan ring and pyrrolidine ring contribute to its binding affinity and specificity, while the Boc group provides stability and protection during synthesis .
Comparaison Avec Des Composés Similaires
1-Boc-3-(furan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(thiophen-2-yl)pyrrolidine: Similar structure but with a thiophene ring instead of a furan ring.
1-Boc-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, which may alter its chemical reactivity and biological activity.
1-Boc-3-(phenyl)pyrrolidine: Features a phenyl ring, which provides different electronic and steric properties.
The uniqueness of this compound lies in the presence of the furan ring, which imparts specific electronic properties and reactivity that can be advantageous in certain applications .
Propriétés
IUPAC Name |
tert-butyl 3-(furan-2-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-7-6-10(9-14)11-5-4-8-16-11/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBMYQVRJLUNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
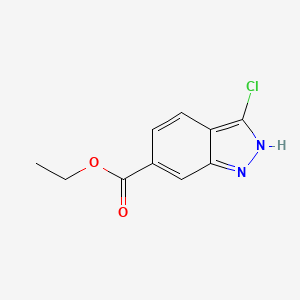
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)
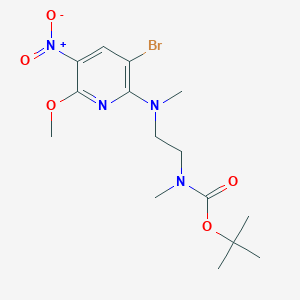
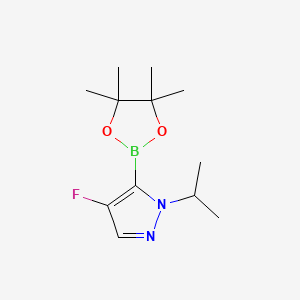
![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
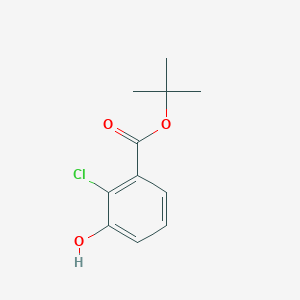
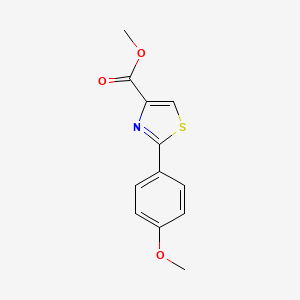
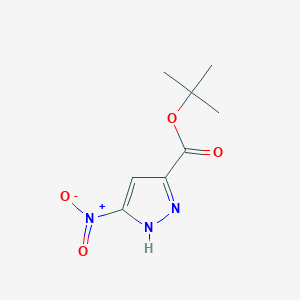
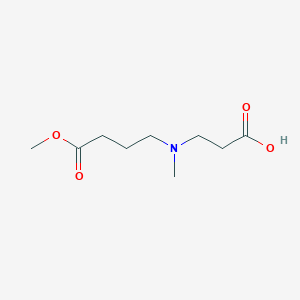
![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)
